molecular formula C13H11Cl2NO2 B1609416 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 338795-14-5

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1609416
CAS No.: 338795-14-5
M. Wt: 284.13 g/mol
InChI Key: GMWKASSZIIRSIQ-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4,8-dichloro-6-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: 4,8-Dichloro-6-methylquinoline-3-carbinol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

  • 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
  • 4,7-Dichloro-8-methylquinoline-3-carboxylate

Comparison: 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to the specific positioning of its chlorine atoms and methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWKASSZIIRSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408247
Record name 6J-032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338795-14-5
Record name 6J-032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
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4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
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4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester

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